molecular formula C6H8N2O3 B102080 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid CAS No. 17340-16-8

3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid

Cat. No.: B102080
CAS No.: 17340-16-8
M. Wt: 156.14 g/mol
InChI Key: HEXMLHKQVUFYME-UHFFFAOYSA-N
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Description

3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid is an imidazol-4-one derivative with a 2-carboxyethyl substituent at the 5-position. This compound is a metabolite found in various biological systems, including mice (Mus musculus) . It is a monocarboxylic acid and plays a role as a mouse metabolite .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal with ammonia to form imidazole derivatives, which can then be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using similar cyclization reactions, with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the carboxylic acid group.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role as a metabolite in various organisms.

    Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both an imidazole ring and a carboxyethyl group. This combination of features contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c9-5(10)2-1-4-6(11)8-3-7-4/h3-4H,1-2H2,(H,9,10)(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXMLHKQVUFYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(C(=O)N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864771
Record name 3‐(5‐hydroxy‐4H‐imidazol‐4‐yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Imidazolone-5-propionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17340-16-8
Record name 4,5-Dihydro-5-oxo-1H-imidazole-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17340-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazol-4-one-5-propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017340168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Imidazolone-5-propionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid
Reactant of Route 2
3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid
Reactant of Route 3
3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid
Reactant of Route 4
3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid
Reactant of Route 5
3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid
Reactant of Route 6
3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid

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